molecular formula C13H18N2O3S B2829136 1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1902894-88-5

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea

Cat. No. B2829136
CAS RN: 1902894-88-5
M. Wt: 282.36
InChI Key: NUYXWWCSZHXBEE-UHFFFAOYSA-N
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Description

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea, also known as OTU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. OTU belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry. In

Scientific Research Applications

Environmental and Health Implications of Dioxins

Dioxins, including polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), are of significant scientific interest due to their persistence in the environment and potential health impacts. Studies have explored various aspects:

  • Thyroid Hormone Disruption : Research indicates that exposure to dioxins and related compounds can disrupt thyroid hormone homeostasis, affecting both maternal and infant thyroid hormone levels, which are critical for development (Koopman‐Esseboom et al., 1994).
  • Oxidative Stress : Occupational exposure to dioxins has been linked to oxidative stress, suggesting a potential mechanism for dioxin-induced carcinogenicity (Wen et al., 2008).
  • Human Exposure and Biomonitoring : Studies on populations exposed to dioxins underscore the importance of biomonitoring to assess the health risks associated with these compounds. For instance, research on firefighters has revealed elevated levels of dioxins, highlighting occupational risks (Shaw et al., 2013).

properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-13(15-12-2-1-7-19-12)14-9-3-4-10-11(8-9)18-6-5-17-10/h1-2,7,9-11H,3-6,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYXWWCSZHXBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)NC3=CC=CS3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea

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